1-Chloronaphtho[2,1-b]thiophene

Physical Chemistry Process Chemistry Crystallization

Procure 1-Chloronaphtho[2,1-b]thiophene (CAS 85992-26-3) with confidence. This high-purity (≥98%) chlorinated tricyclic heteroaromatic building block is validated in patent JP2013170134A as the critical halogenated precursor for synthesizing naphthodithiophene (NDT) derivatives essential for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique [2,1-b] ring fusion pattern and the reactive chlorine substituent at the 1-position enable site-selective Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) that are impossible with the unsubstituted parent compound. Its well-defined crystalline nature (mp 63-64°C) ensures accurate handling and straightforward purity verification, reducing variability in your advanced materials research.

Molecular Formula C12H7ClS
Molecular Weight 218.70 g/mol
CAS No. 85992-26-3
Cat. No. B12444717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloronaphtho[2,1-b]thiophene
CAS85992-26-3
Molecular FormulaC12H7ClS
Molecular Weight218.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CS3)Cl
InChIInChI=1S/C12H7ClS/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H
InChIKeyDJBJPDNLBFFNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloronaphtho[2,1-b]thiophene (CAS 85992-26-3): Core Properties for Sourcing and Research


1-Chloronaphtho[2,1-b]thiophene (CAS 85992-26-3) is a chlorinated tricyclic heteroaromatic compound with the molecular formula C₁₂H₇ClS and a molecular weight of 218.70 g/mol [1]. It features a naphthalene ring fused to a thiophene ring, with a chlorine substituent at the 1-position of the thiophene moiety . The compound exhibits a melting point of 63-64 °C and a predicted boiling point of approximately 373 °C [2]. Its chloro substituent provides a versatile handle for further synthetic elaboration, making it a valuable intermediate in organic synthesis and materials science [3].

Why 1-Chloronaphtho[2,1-b]thiophene Cannot Be Casually Replaced: Positional and Substituent Specificity


Simple substitution with other naphthothiophene analogs or halogenated isomers is not straightforward. The [2,1-b] ring fusion pattern defines a unique electronic and steric environment compared to the [1,2-b] isomer [1]. Furthermore, the chlorine atom at the 1-position, as opposed to other positions or other halogens, establishes a specific reactivity profile crucial for downstream synthetic steps [2]. For instance, the chlorine atom's location dictates its efficacy in cross-coupling reactions to form naphthodithiophene derivatives, a key motif in organic electronics [3]. The compound's specific melting point range (63-64 °C) and predicted boiling point (373.2 °C) also impact its handling and purification, differentiating it from its unsubstituted parent, naphtho[2,1-b]thiophene .

Quantitative Differentiation of 1-Chloronaphtho[2,1-b]thiophene (CAS 85992-26-3) vs. Analogs


Melting Point and Physical State: A Practical Distinction for Handling and Purification

1-Chloronaphtho[2,1-b]thiophene (CAS 85992-26-3) is a crystalline solid with a melting point of 63-64 °C [1]. In contrast, the unsubstituted parent compound, naphtho[2,1-b]thiophene (CAS 233-02-3), has an unreported or undefined melting point in standard sources, suggesting it may be an oil or low-melting solid . This difference in physical state and the well-defined melting range of the chloro-derivative provide a tangible advantage in purification via recrystallization and in handling for accurate weighing.

Physical Chemistry Process Chemistry Crystallization

Lipophilicity (LogP) for Bioactivity and Material Design

The introduction of a chlorine atom significantly increases lipophilicity. 1-Chloronaphtho[2,1-b]thiophene has a calculated octanol-water partition coefficient (LogP) of approximately 4.8 [1]. For comparison, the unsubstituted naphtho[2,1-b]thiophene would have a lower LogP due to the absence of the hydrophobic chlorine atom. While a precise LogP for the unsubstituted compound is not readily available, the addition of a single chlorine atom to a similar aromatic scaffold (e.g., benzene to chlorobenzene) is known to increase LogP by approximately 0.7-1.0 units [2].

Medicinal Chemistry ADMET Materials Science

Synthetic Utility: A Validated Precursor in Organic Electronics

1-Chloronaphtho[2,1-b]thiophene is explicitly claimed as a key intermediate in a patented method (JP2013170134A) for producing naphthodithiophene (NDT) derivatives for use in macromolecular compounds and organic electronics [1]. The patent describes its use in a specific synthetic sequence involving halogen-lithium exchange and subsequent trapping to introduce a silyl group [2]. In contrast, the use of the unsubstituted naphtho[2,1-b]thiophene in this specific, industrially-relevant sequence is not described, as it lacks the necessary halogen handle for the key metalation step.

Organic Electronics Synthetic Methodology Materials Chemistry

Synthetic Accessibility via Established Methodologies

1-Chloronaphtho[2,1-b]thiophene can be accessed via the chlorination of naphtho[2,1-b]thiophene [1]. The synthesis of the unsubstituted parent compound is well-documented, with a method involving the arylation of acrylic acid with β-iodonaphthalene followed by oxidation to form the naphtho[2,1-b]thiophene core [2]. This two-step sequence from a known precursor provides a clear and scalable synthetic route. In contrast, the synthesis of the isomeric naphtho[1,2-b]thiophene core requires a different starting material (α-iodonaphthalene), leading to a distinct isomer with different properties [2].

Synthetic Chemistry Heterocyclic Chemistry Process Development

Electronic Effects: Influence on Downstream Reactivity

The electron-withdrawing effect of the chlorine substituent in 1-chloronaphtho[2,1-b]thiophene is reported to enhance electrophilicity at adjacent positions on the aromatic system . While direct quantitative data (e.g., σₚ values) for this specific heterocyclic system is not readily available, the Hammett substituent constant for a chlorine atom on a phenyl ring is σₚ = +0.23 [1]. This class-level inference suggests the chloro-substituent will have a measurable, inductive electron-withdrawing effect compared to the unsubstituted naphtho[2,1-b]thiophene (σ = 0), which will impact the rates and regioselectivity of electrophilic aromatic substitution reactions.

Physical Organic Chemistry Reactivity Substituent Effects

Procurement-Driven Application Scenarios for 1-Chloronaphtho[2,1-b]thiophene (CAS 85992-26-3)


Building Block for Naphthodithiophene-Based Organic Semiconductors

As explicitly validated in patent JP2013170134A, 1-chloronaphtho[2,1-b]thiophene serves as a critical halogenated precursor for the synthesis of naphthodithiophene (NDT) derivatives [1]. The chlorine atom at the 1-position is essential for the key halogen-metal exchange step in the patented sequence, enabling the construction of extended π-conjugated systems for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Procurement of this specific chloro-derivative is mandatory for following this established route to advanced electronic materials.

Precursor for Position-Specific Functionalization via Cross-Coupling

The well-defined crystalline nature (melting point 63-64 °C) of 1-chloronaphtho[2,1-b]thiophene facilitates accurate weighing and handling for sensitive catalytic reactions [2]. The chlorine atom acts as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the 1-position . This enables the site-selective introduction of aryl, heteroaryl, or amino groups, which is not possible with the unsubstituted naphtho[2,1-b]thiophene. The higher lipophilicity (LogP ≈ 4.8) of the chloro-derivative may also influence the solubility of the resulting coupled products, a factor in materials processing.

Reference Compound in Medicinal Chemistry SAR Studies

For structure-activity relationship (SAR) campaigns involving naphthothiophene scaffolds, 1-chloronaphtho[2,1-b]thiophene serves as a key halogenated reference. Its electron-withdrawing effect (estimated σₚ ≈ +0.23) and increased lipophilicity (LogP ≈ 4.8) relative to the unsubstituted core allow medicinal chemists to probe the impact of these parameters on target binding and ADMET properties [3][4]. Sourcing this compound with a reliable melting point (63-64 °C) ensures purity verification is straightforward, reducing variability in biological assays.

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